D-glyceraldehyde

Catalog No.
S582050
CAS No.
453-17-8
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-glyceraldehyde

CAS Number

453-17-8

Product Name

D-glyceraldehyde

IUPAC Name

(2R)-2,3-dihydroxypropanal

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1

InChI Key

MNQZXJOMYWMBOU-VKHMYHEASA-N

SMILES

C(C(C=O)O)O

Synonyms

(R)-2,3-Dihydroxypropanal; (+)-Glyceraldehyde; (R)-(+)-Glyceraldehyde; (R)-Glyceraldehyde; D-(+)-Glyceraldehyde; D-Glyceraldehyde; D-Glycerose; NSC 91534; Triose

Canonical SMILES

C(C(C=O)O)O

Isomeric SMILES

C([C@H](C=O)O)O

D-glyceraldehyde is a triose monosaccharide with the chemical formula C₃H₆O₃, classified as the simplest aldose (an aldehyde sugar) and an essential intermediate in various metabolic pathways, including glycolysis. It exists as a colorless, sweet crystalline solid and is notable for its chiral nature, having one chiral center that gives rise to two enantiomers: D-glyceraldehyde and its counterpart, L-glyceraldehyde. The D-configuration indicates the orientation of the hydroxyl group on the last chiral carbon in the Fischer projection, which is crucial for its biological activity .

D-glyceraldehyde is produced naturally in all living organisms, including humans, and plays a pivotal role in carbohydrate metabolism. Its synthesis can occur through several biochemical pathways, making it a significant compound in both energy production and biosynthesis .

  • D-glyceraldehyde is generally considered safe to handle in research settings when proper laboratory precautions are followed.
  • However, it may cause mild skin and eye irritation upon contact.
  • Due to its aldehyde functionality, it can react with other chemicals and is recommended to be stored appropriately to prevent degradation.

Role in Carbohydrate Metabolism

D-glyceraldehyde is a key intermediate in glycolysis, the primary pathway for cellular energy production. During glycolysis, D-glyceraldehyde is converted into 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction is a crucial step in capturing energy from glucose and generating ATP, the cell's primary energy currency .

Precursor for Diverse Biomolecules

D-glyceraldehyde serves as a precursor for the synthesis of various biomolecules beyond its role in glycolysis. These include:

  • Other carbohydrates: D-glyceraldehyde can be converted into other sugars like pyruvate, fructose, and glucose through different metabolic pathways .
  • Glycerol and polyols: D-glyceraldehyde can be reduced to glycerol, a vital component of triglycerides and phospholipids, and further converted into other polyols like sorbitol and mannitol .
  • Polysaccharides: D-glyceraldehyde can be incorporated into the synthesis of complex carbohydrates like starch and cellulose through various biosynthetic pathways .

Research Applications

The diverse functionalities of D-glyceraldehyde make it a valuable tool in various scientific research applications, including:

  • Understanding metabolic regulation: Studying the regulation of enzymes involved in D-glyceraldehyde metabolism can provide insights into cellular energy homeostasis and disease development .
  • Drug discovery: D-glyceraldehyde and its derivatives can be used as starting materials or targets for developing new drugs that act on specific metabolic pathways .
  • Biofuel production: D-glyceraldehyde can be used as a substrate for microbial fermentation to produce biofuels like biodiesel and bioethanol .
Essential for metabolic processes:

  • Kiliani–Fischer Synthesis: D-glyceraldehyde serves as a starting material to synthesize larger sugars. In this reaction, it reacts with cyanide ion to extend the carbon chain at the aldehyde position .
  • Wohl Degradation: This process involves the breakdown of larger aldoses into smaller components, where D-glyceraldehyde can be generated from D-erythrose or D-threose through a series of reactions involving nitrile intermediates .
  • Glycolysis: In glycolysis, D-glyceraldehyde is converted into glyceraldehyde 3-phosphate by the enzyme glyceraldehyde phosphate dehydrogenase, which is crucial for energy production in cells .

D-glyceraldehyde is integral to several biochemical pathways:

  • Glycolysis: It plays a critical role as an intermediate in glycolysis, where it is converted into glyceraldehyde 3-phosphate. This conversion is essential for cellular respiration and energy production .
  • Calvin Cycle: In photosynthesis, D-glyceraldehyde 3-phosphate is produced during the Calvin cycle and contributes to glucose synthesis in plants .
  • Metabolic Regulation: The compound also participates in various regulatory mechanisms within metabolic pathways, influencing energy balance and substrate availability for other biochemical processes .

D-glyceraldehyde can be synthesized through several methods:

  • Oxidation of Glycerol: One common method involves the mild oxidation of glycerol using hydrogen peroxide in the presence of ferrous salts as catalysts. This process yields both D-glyceraldehyde and dihydroxyacetone .
  • Formose Reaction: D-glyceraldehyde can also be produced through the formose reaction, where simple sugars are formed from formaldehyde under specific conditions .
  • Bioconversion: Microbial processes can convert glycerol to D-glyceraldehyde through enzymatic reactions involving alcohol dehydrogenases .

D-glyceraldehyde has diverse applications across various fields:

  • Biochemical Research: Its role as an intermediate in glycolysis makes it vital for studies related to cellular metabolism and energy production.
  • Pharmaceuticals: It serves as a building block in synthesizing various pharmaceuticals and biochemicals due to its reactive aldehyde group.
  • Food Industry: Its sweet taste contributes to flavoring agents and sweeteners used in food products .

Research has shown that D-glyceraldehyde interacts with various biological molecules:

  • Thiols Interaction: D-glyceraldehyde 3-phosphate forms adducts with thiols, resulting in hemithioacetals that play roles in metabolic regulation and redox reactions within cells .
  • Enzymatic Reactions: The compound's interactions with enzymes such as glyceraldehyde 3-phosphate dehydrogenase highlight its importance in metabolic pathways like glycolysis and gluconeogenesis .

D-glyceraldehyde shares similarities with other monosaccharides but possesses unique characteristics that differentiate it:

CompoundStructureUnique Features
L-glyceraldehydeC₃H₆O₃Enantiomer of D-glyceraldehyde; not commonly found in nature.
DihydroxyacetoneC₃H₆O₃Ketone form; interconvertible with D-glyceraldehyde via triose phosphate isomerase.
Glyceric acidC₃H₈O₃Product of further oxidation of glyceraldehyde; involved in different metabolic pathways.
GlycerolC₃H₈O₃Precursor to glyceraldehyde; contains no aldehyde group.

D-glyceraldehyde's unique role as an intermediate in glycolysis and its chiral properties make it distinct among these compounds. Its ability to participate actively in various metabolic pathways underlines its significance in biochemistry and related fields .

XLogP3

-1.6

Appearance

Assay:≥95%A neat oil

Melting Point

145 °C
145.0 °C

UNII

41A680M0WB

Other CAS

453-17-8

Wikipedia

D-glyceraldehyde

Dates

Modify: 2023-08-15
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem
Xu et al. A prebiotically plausible synthesis of pyrimidine beta-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, doi: 10.1038/nchem.2664, published online 21 November 2016

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